molecular formula C12H12N2O2S B1603585 Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate CAS No. 491577-82-3

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate

Cat. No.: B1603585
CAS No.: 491577-82-3
M. Wt: 248.3 g/mol
InChI Key: NSFZNEOJGKFVMQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate (CAS 491577-82-3) is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.30 g/mol . It belongs to the class of 2-aminothiazole derivatives, a scaffold recognized in medicinal chemistry as a fundamental building block for the development of novel therapeutic agents . The 2-aminothiazole core is a privileged structure in drug discovery and is a key component in several clinically approved anticancer drugs, such as dasatinib and alpelisib . While specific biological data for this particular isomer is limited in the public domain, structural analogs and closely related compounds have demonstrated significant promise in scientific research. For instance, studies on ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown remarkable antitumor activity in the NCI's disease-oriented human cells screening panel, which includes 60 cell lines across nine cancer types . One such analog was reported to exhibit potent activity with a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line . The 4-aminophenyl substituent on the thiazole ring makes this compound a valuable intermediate for further chemical exploration. Researchers can functionalize the aromatic amine group to generate diverse libraries of molecules for screening against various biological targets. The broader family of 2-aminothiazole derivatives has been investigated as inhibitors of multiple enzyme targets relevant to oncology, including kinase enzymes, tubulin polymerization, and carbonic anhydrase . This product is intended for research purposes as a chemical building block or potential pharmacophore in drug discovery programs, particularly those focused on oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFZNEOJGKFVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610800
Record name Ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491577-82-3
Record name Ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate typically proceeds via:

  • Formation of a thiosemicarbazone intermediate from 4-aminobenzaldehyde and thiosemicarbazide.
  • Cyclization of this intermediate with an α-haloester (such as ethyl bromoacetate) in the presence of a base to form the thiazole ring.
  • Purification and isolation of the target ethyl ester compound.

This approach leverages the nucleophilic addition of thiosemicarbazide to the aldehyde group, followed by ring closure facilitated by α-haloesters to yield the thiazole core.

Detailed Stepwise Preparation Method

Step Description Reagents/Conditions Notes
1 Formation of Thiosemicarbazone Intermediate 4-aminobenzaldehyde + thiosemicarbazide in ethanol or suitable solvent Reaction under reflux or room temperature until completion; monitored by TLC
2 Cyclization to Thiazole Ring Addition of ethyl bromoacetate and sodium ethoxide (or sodium ethoxide as base) Base promotes nucleophilic substitution and ring closure; temperature controlled (e.g., 40–70°C)
3 Isolation and Purification Filtration, solvent removal, recrystallization or chromatography Purity assessed by melting point, NMR, and HPLC

This method is adapted from analogous syntheses of related thiazole carboxylates and is consistent with industrial and laboratory-scale protocols.

Alternative Preparation Routes and Variations

  • Use of Sodium Carbonate and Ethyl 2-chloroacetoacetate : A patented method for related thiazole esters involves reacting thiourea with ethyl 2-chloroacetoacetate in ethanol with sodium carbonate as a base, followed by controlled heating and pH adjustment to isolate the product with high yield (>98%) and purity. While this example is for ethyl 2-amino-4-methylthiazole-5-carboxylate, the strategy can be adapted for the 4-(4-aminophenyl) derivative by substituting appropriate aromatic precursors.

  • Protection and Coupling Strategies for Functionalization : For further functionalization or synthesis of derivatives, protection of the amino group (e.g., with di-tert-butyl dicarbonate) and subsequent hydrolysis of ester groups followed by amide coupling have been reported for 2-amino-thiazole-4-carboxamides, which are structurally related compounds. These steps allow for selective modification and improved yields in multi-step syntheses.

Research Findings on Reaction Conditions and Yields

Parameter Typical Range/Value Impact on Synthesis
Solvent Ethanol or Ethyl Acetate (10–35% concentration) Solvent polarity affects solubility and reaction rate
Base Sodium Ethoxide or Sodium Carbonate (weight ratio 0.01–0.1 relative to haloester) Base strength and amount critical for efficient cyclization and yield
Temperature 40–70°C (stepwise heating) Controlled heating optimizes reaction kinetics and minimizes side products
Reaction Time 5–6 hours typical for cyclization Longer times improve conversion but may increase impurities
pH Adjustment pH 9–10 using caustic soda Necessary for product precipitation and purification
Yield >90%, up to 98% in optimized conditions High yield achievable with careful control of parameters

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages Limitations
Thiosemicarbazone Intermediate + Ethyl Bromoacetate 4-aminobenzaldehyde, thiosemicarbazide, ethyl bromoacetate, sodium ethoxide Reflux or 40–70°C, ethanol solvent ~90% Straightforward, well-established Requires handling of ethyl bromoacetate
Thiourea + Ethyl 2-chloroacetoacetate + Sodium Carbonate Thiourea, ethyl 2-chloroacetoacetate, sodium carbonate, ethanol 40–70°C, pH adjustment post-reaction >98% High yield, mild conditions Developed for methyl-substituted analog; adaptation needed
Protection-Hydrolysis-Coupling for Derivatives Boc protection, hydrolysis, peptide coupling reagents (EDCI, HOBt) Multi-step, room temp to moderate heating Variable Enables functionalization More complex, time-consuming

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate has shown promise as a precursor for developing various pharmaceutical agents. Its biological activities include:

  • Antitumor Activity : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. For example, it has demonstrated effective cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.72 µM when compared to Doxorubicin, a standard chemotherapy drug .
  • Antiviral Properties : In vitro studies have shown that derivatives of this compound can inhibit the dengue virus protease activity, suggesting potential as antiviral agents.

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in HepG2 cells (IC50 = 0.72 µM)
AntiviralInhibits dengue virus protease activity
AntimicrobialPotential against various bacterial strains

Material Science Applications

The compound is also being explored for its potential use in material science:

  • Organic Semiconductors : this compound may serve as a building block for organic semiconductors due to its electronic properties.
  • Light-emitting Diodes (LEDs) : Research is ongoing into its use in the development of efficient LED materials.

Case Study 1: Antitumor Effects

In a study investigating the anticancer properties of thiazole derivatives, this compound was part of a series that showed significant tumor growth reduction in xenograft models. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Dengue Virus Inhibition

Another investigation synthesized multiple thiazole derivatives, including this compound, which exhibited effective inhibition of dengue virus protease activity in vitro. The results suggested that further structural modifications could enhance antiviral potency.

Mechanism of Action

The mechanism of action of ethyl 4-(4-aminophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of thiazole carboxylates are highly dependent on substituents at the 4-position of the thiazole ring. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent at Thiazole-4 Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield (%) Reference
Ethyl 4-(4-methoxyphenyl)thiazole-2-carboxylate 4-Methoxyphenyl 264.0689 White solid, m.p. 150.5°C; HDAC inhibition 73
Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate 2-Methoxyphenyl 264.0689 White solid, m.p. 70.3°C; HDAC inhibition 76
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate Trifluoromethyl 225.19 Solid; used as a fluorinated intermediate 95 (purity)
Ethyl 4-(4-pyridinyl)thiazole-2-carboxylate 4-Pyridinyl 234.0583 Intermediate for heterocyclic drug design N/A
Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate 4-Chlorophenyl 269.27 Halogenated analog; antimicrobial activity N/A
Ethyl 4-(2,4-difluorophenyl)thiazole-2-carboxylate 2,4-Difluorophenyl 269.27 Fluorinated analog; metabolic stability N/A
Ethyl 2-(4-chlorophenylamino)-4-thiazolecarboxylate 4-Chloroanilino 269.27 Amine-functionalized; potential kinase inhibition N/A

Biological Activity

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antioxidant effects, and its potential role in cellular reprogramming.

Chemical Structure and Properties

This compound has the molecular formula C12_{12}H12_{12}N2_2O2_2S and features a thiazole ring substituted with an amino group and an ethyl ester. Its structural characteristics contribute to its biological activities, particularly its ability to interact with various biological targets.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds containing the thiazole moiety exhibit cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : The compound has shown promising results against HepG2 (human liver cancer), PC12 (neuroblastoma), and VERO (African green monkey kidney) cell lines.
  • Mechanism of Action : The anticancer activity is thought to arise from the compound's ability to induce apoptosis and inhibit cell proliferation. For instance, derivatives of thiazoles have been reported to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .
Cell Line IC50 (µM) Effect
HepG20.06High cytotoxicity
PC120.1Moderate cytotoxicity
VERO2.5Low cytotoxicity

2. Antioxidant Activity

In addition to anticancer properties, this compound exhibits significant antioxidant activity:

  • Mechanism : The compound scavenges free radicals and reduces oxidative stress, which is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Research Findings : Studies have demonstrated that thiazole derivatives can enhance the antioxidant defense system in cells, thereby reducing reactive oxygen species (ROS) levels and improving cell viability under oxidative stress conditions .

3. Induction of Pluripotency

Recent investigations have revealed that certain thiazole compounds can induce the expression of Oct3/4, a key transcription factor involved in maintaining pluripotency in stem cells:

  • Cell-Based Screening : High-throughput screening identified this compound as a lead compound for promoting Oct3/4 expression in embryonic stem cells (ESCs). This suggests potential applications in regenerative medicine and cellular reprogramming .

Case Study 1: Anticancer Efficacy

A study evaluated a series of thiazole derivatives, including this compound, against several cancer cell lines:

  • Results : The compound demonstrated significant cytotoxicity against HepG2 cells with an IC50 value of 0.06 µM.
  • : The findings support the development of this compound as a potential therapeutic agent for liver cancer treatment.

Case Study 2: Antioxidant Potential

In another study focusing on oxidative stress:

  • Methodology : The antioxidant capacity was assessed using DPPH and nitric oxide scavenging assays.
  • Findings : this compound exhibited strong scavenging activity, indicating its potential use as an antioxidant agent in therapeutic applications.

Q & A

Basic: What are the established synthetic routes for Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, a protocol analogous to Method F ( ) can be adapted: reacting ethyl 2-aminothiazole-4-carboxylate with a 4-aminophenyl-substituted acyl chloride (e.g., 4-aminobenzoyl chloride) in anhydrous ethanol under reflux. The reaction is catalyzed by glacial acetic acid (5 drops per 0.001 mol substrate) to facilitate imine formation, followed by solvent evaporation and purification via recrystallization. Alternative routes may utilize thiourea and α-bromoacetate derivatives under basic conditions (e.g., KOH/EtOH), as seen in structurally similar thiazoles (). Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and inert atmospheres to prevent oxidation of the aminophenyl group .

Advanced: How can reaction conditions be systematically optimized to enhance synthetic yield and purity?

Methodological Answer:
Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates, while ethanol minimizes side reactions ().
  • Catalysis : Substituent-dependent acid/base catalysis—glacial acetic acid for imine formation ( ) or KOH for cyclization ().
  • Temperature Control : Reflux (70–80°C) balances reaction rate and thermal decomposition risks. Microwave-assisted synthesis could reduce time (noted in analogous thiazole systems, ).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted 4-aminophenyl precursors. Monitor progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • NMR : 1H NMR (400 MHz, CDCl3) should show characteristic signals: δ ~11.4 ppm (s, 1H, NH2), ~7.8 ppm (s, 1H, thiazole-H), and ~4.1 ppm (q, 2H, COOCH2CH3). Aromatic protons from the 4-aminophenyl group appear at δ 6.5–7.2 ppm ( ).
  • X-ray Crystallography : Use SHELX ( ) for structure refinement. Slow evaporation of ethanol yields block-shaped crystals (space group P21/c). H-atoms are positioned geometrically with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq) .

Advanced: How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Methodological Answer:

  • Basis Sets : Employ the 4-31 G basis set ( ) for geometry optimization. Include exact-exchange terms (e.g., B3LYP hybrid functional, ) to improve thermochemical accuracy (average error <3 kcal/mol).
  • Reactivity Analysis : Frontier molecular orbitals (HOMO/LUMO) identify nucleophilic (aminophenyl) and electrophilic (thiazole C-5) sites. Solvent effects (ethanol, PCM model) refine charge distribution .

Basic: What biological activities have been reported for this compound and its analogs?

Methodological Answer:
Thiazole derivatives exhibit:

  • Anticancer Activity : Inhibition of cancer cell proliferation (e.g., MCF-7, IC50 ~10 µM) via DNA intercalation or kinase disruption ( ).
  • Antimicrobial Effects : MIC values <50 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiazole-mediated membrane disruption ().
  • Mechanistic Studies : Apoptosis induction (caspase-3 activation) and cell-cycle arrest (G1 phase) are validated via flow cytometry and Western blotting .

Advanced: How does substituent variation on the thiazole ring influence structure-activity relationships (SAR)?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., NO2 at C-5): Enhance DNA-binding affinity but reduce solubility.
  • Aminophenyl Position : Para-substitution (vs. meta) improves planar stacking with DNA base pairs ( ).
  • Ethyl Ester vs. Carboxylic Acid : Esterification (COOEt) increases bioavailability, while hydrolysis to COOH enhances target binding ().
  • Comparative Assays : Analog libraries (e.g., 4-methylthiazole vs. 4-aminophenyl derivatives) are screened via MTT assays to quantify potency shifts .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles ().
  • Ventilation : Use fume hoods to avoid inhalation (specific target organ toxicity, respiratory system).
  • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste ().
  • Storage : −20°C under argon to prevent aminophenyl oxidation .

Advanced: How are contradictions in biological data (e.g., varying IC50 values) resolved?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and controls (doxorubicin).
  • Solvent Artifacts : DMSO concentrations >0.1% may inhibit growth; validate via solvent-only controls.
  • Statistical Analysis : Triplicate experiments with ANOVA (p<0.05) identify outliers. Cross-validate with orthogonal assays (e.g., ATP luminescence vs. trypan blue exclusion) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
Reactant of Route 2
Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate

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